![molecular formula C13H6ClF3N2 B3015568 2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 163563-13-1](/img/structure/B3015568.png)
2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 163563-13-1. It has a molecular weight of 282.65 . The compound is used in various applications in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of “2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” can be achieved by the fluorination of 2-chloro-5-trichloromethylpyridine . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of the compound is represented by the linear formula C13H6ClF3N2 . The InChI code for the compound is 1S/C13H6ClF3N2/c14-12-9 (6-18)4-10 (7-19-12)8-2-1-3-11 (5-8)13 (15,16)17/h1-5,7H .Chemical Reactions Analysis
The compound is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of its derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Applications De Recherche Scientifique
- Impact : Over 20 new 2,5-CTF-containing agrochemicals have acquired ISO common names, demonstrating its significance in crop protection .
- Mechanism : The combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contributes to their biological activities .
- Physicochemical Properties : Its unique combination of chlorine, fluorine, and pyridine elements contributes to its diverse applications .
- Model Substrate : Researchers use 2,5-CTF as a model substrate to investigate regioexhaustive functionalization .
Agrochemicals: Protection of Crops
Pharmaceuticals: Unique Moiety in Drug Design
Chemical Properties and Synthesis
Functionalization Studies
Physical Properties and Safety
Safety and Hazards
Orientations Futures
The compound and its derivatives have found significant use in the agrochemical and pharmaceutical industries . With the ongoing research and development in fluorinated organic chemicals, it’s expected that many novel applications of “2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” will be discovered in the future .
Mécanisme D'action
Target of Action
It’s known that similar compounds have been used in the synthesis of various pharmaceutical and agrochemical products .
Mode of Action
One study suggests that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that similar compounds have been used in the protection of crops from pests .
Action Environment
It’s known that similar compounds have been used in the protection of crops from pests, suggesting that they may be stable and effective in various environmental conditions .
Propriétés
IUPAC Name |
2-chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2/c14-12-9(6-18)4-10(7-19-12)8-2-1-3-11(5-8)13(15,16)17/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYZQLCFAIBBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

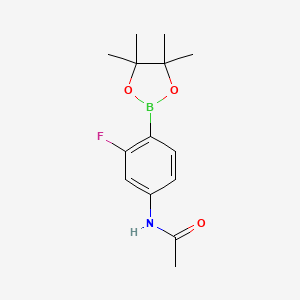
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3015489.png)
![2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B3015493.png)
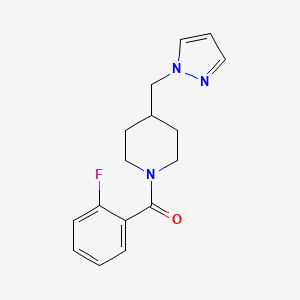
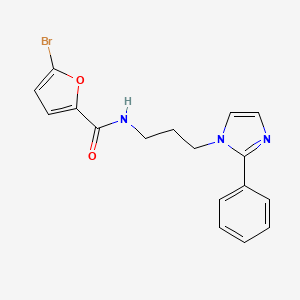

![(E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B3015498.png)
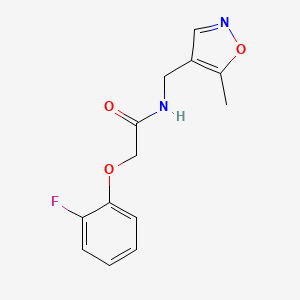
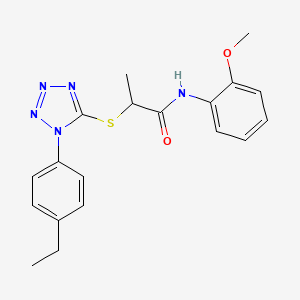

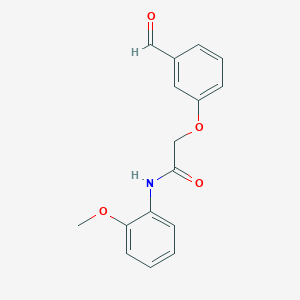
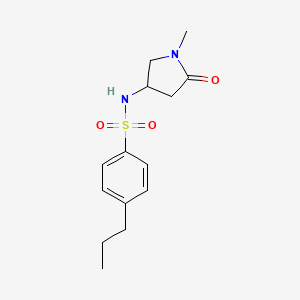
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3015506.png)
![7-ethoxy-3-[5-(2-furanyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1H-quinolin-2-one](/img/structure/B3015507.png)